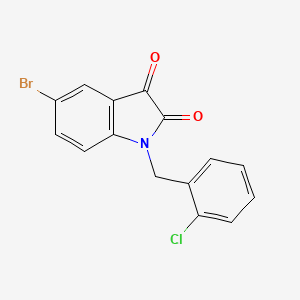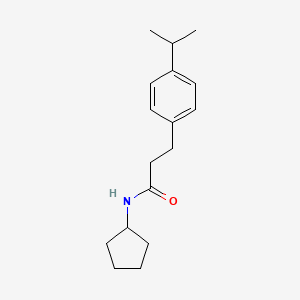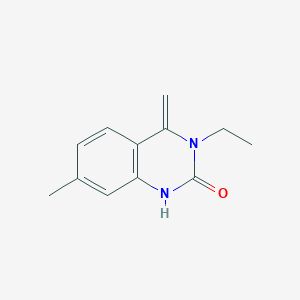![molecular formula C19H20F3N3O B4643895 N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643895.png)
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
説明
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling and is involved in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
作用機序
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea binds irreversibly to BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea leads to decreased B-cell proliferation and survival, as well as increased apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been well-tolerated and has shown no significant toxicity. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to penetrate the blood-brain barrier, suggesting potential efficacy in central nervous system (CNS) malignancies.
実験室実験の利点と制限
One advantage of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea is its specificity for BTK, which reduces the risk of off-target effects. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also shown promising results in preclinical studies, making it a potentially valuable tool for investigating the role of BTK in B-cell malignancies. However, one limitation of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea is its irreversible binding to BTK, which may limit its use in certain experimental settings.
将来の方向性
1. Investigating the efficacy of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in clinical trials for B-cell malignancies, including CLL and MCL.
2. Exploring the potential of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in combination with other agents, such as venetoclax and lenalidomide.
3. Investigating the potential of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in CNS malignancies.
4. Investigating the role of BTK in other malignancies and autoimmune diseases.
5. Developing more potent and selective BTK inhibitors based on the structure of N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea.
科学的研究の応用
N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression. N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been investigated in combination with other agents, such as venetoclax and lenalidomide, and has shown synergistic effects in preclinical models.
特性
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-4-3-5-17(12-15)24-18(26)23-16-8-6-14(7-9-16)13-25-10-1-2-11-25/h3-9,12H,1-2,10-11,13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNKOFLOHIRDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4643819.png)

![tert-butyl 2-[(cyclopentylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4643827.png)
![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4643843.png)

![N-[2-bromo-4-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4643866.png)
![4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4643879.png)
![2-[4-(3-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4643880.png)

![9-[4-(diethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4643887.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B4643888.png)
